N-CYCLOPROPYL-2-{4-[2-HYDROXY-2-(THIOPHEN-2-YL)ETHYL]PIPERAZIN-1-YL}ACETAMIDE DIHYDROCHLORIDE
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Overview
Description
N-CYCLOPROPYL-2-{4-[2-HYDROXY-2-(THIOPHEN-2-YL)ETHYL]PIPERAZIN-1-YL}ACETAMIDE DIHYDROCHLORIDE is a complex organic compound that features a cyclopropyl group, a piperazine ring, and a thiophene moiety
Mechanism of Action
Target of Action
It’s worth noting that thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . For instance, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug . Another example is articaine, a 2,3,4-trisubstituent thiophene, used as a voltage-gated sodium channel blocker and dental anesthetic .
Mode of Action
The thiophene ring system, which is a part of this compound, is known to exhibit various pharmacological properties . The interaction of the compound with its targets could lead to changes in cellular processes, but the specifics would depend on the exact target and the context of the interaction.
Biochemical Pathways
Thiophene derivatives are known to have a variety of effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that the compound could interact with multiple biochemical pathways, but the exact pathways and downstream effects would depend on the specific targets of the compound.
Result of Action
Given the known effects of thiophene derivatives, it’s possible that the compound could have a range of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPROPYL-2-{4-[2-HYDROXY-2-(THIOPHEN-2-YL)ETHYL]PIPERAZIN-1-YL}ACETAMIDE DIHYDROCHLORIDE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a thiophene boronic acid with a halogenated piperazine derivative in the presence of a palladium catalyst.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, which involves the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPROPYL-2-{4-[2-HYDROXY-2-(THIOPHEN-2-YL)ETHYL]PIPERAZIN-1-YL}ACETAMIDE DIHYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents for nucleophilic substitution include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-CYCLOPROPYL-2-{4-[2-HYDROXY-2-(THIOPHEN-2-YL)ETHYL]PIPERAZIN-1-YL}ACETAMIDE DIHYDROCHLORIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2-(4-(2-hydroxy-2-(furan-2-yl)ethyl)piperazin-1-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
N-cyclopropyl-2-(4-(2-hydroxy-2-(pyridin-2-yl)ethyl)piperazin-1-yl)acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in N-CYCLOPROPYL-2-{4-[2-HYDROXY-2-(THIOPHEN-2-YL)ETHYL]PIPERAZIN-1-YL}ACETAMIDE DIHYDROCHLORIDE imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new drugs and materials .
Properties
IUPAC Name |
N-cyclopropyl-2-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S.2ClH/c19-13(14-2-1-9-21-14)10-17-5-7-18(8-6-17)11-15(20)16-12-3-4-12;;/h1-2,9,12-13,19H,3-8,10-11H2,(H,16,20);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZKLKUSOOAWKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2CCN(CC2)CC(C3=CC=CS3)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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